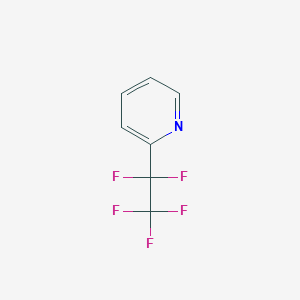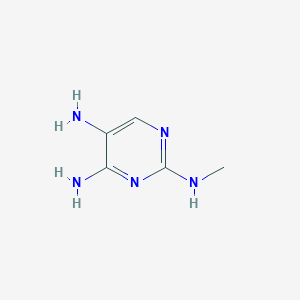
2-N-methylpyrimidine-2,4,5-triamine
Descripción general
Descripción
2-N-methylpyrimidine-2,4,5-triamine, also known as MPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPT is a pyrimidine derivative that contains three amino groups at positions 2, 4, and 5, and a methyl group at position N.
Mecanismo De Acción
The mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-N-methylpyrimidine-2,4,5-triamine has been found to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-N-methylpyrimidine-2,4,5-triamine has also been found to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis. The exact mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine in these processes is still under investigation.
Efectos Bioquímicos Y Fisiológicos
2-N-methylpyrimidine-2,4,5-triamine has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. 2-N-methylpyrimidine-2,4,5-triamine has been shown to inhibit the activity of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-N-methylpyrimidine-2,4,5-triamine has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-N-methylpyrimidine-2,4,5-triamine has been found to modulate the immune response by stimulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-N-methylpyrimidine-2,4,5-triamine has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility as a starting material for the synthesis of various biologically active compounds. However, 2-N-methylpyrimidine-2,4,5-triamine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, the optimal concentration of 2-N-methylpyrimidine-2,4,5-triamine for each experiment should be carefully determined.
Direcciones Futuras
There are several future directions for the research on 2-N-methylpyrimidine-2,4,5-triamine, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, the development of 2-N-methylpyrimidine-2,4,5-triamine derivatives with improved pharmacological properties, such as increased potency and selectivity, is a promising direction. In material science, the synthesis of novel metal-organic frameworks and coordination polymers based on 2-N-methylpyrimidine-2,4,5-triamine is an interesting area of research. In addition, the investigation of the potential role of 2-N-methylpyrimidine-2,4,5-triamine in the regulation of immune response and inflammation may provide new insights into its biological activities.
Conclusion:
In conclusion, 2-N-methylpyrimidine-2,4,5-triamine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-N-methylpyrimidine-2,4,5-triamine can be synthesized through various methods and has been found to exhibit antitumor, antiviral, and antibacterial activities. 2-N-methylpyrimidine-2,4,5-triamine has also been used as a building block for the synthesis of various biologically active compounds and as a ligand for the synthesis of metal-organic frameworks and coordination polymers. The mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine is still under investigation, and its biochemical and physiological effects and advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on 2-N-methylpyrimidine-2,4,5-triamine have been proposed, which may provide new insights into its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-N-methylpyrimidine-2,4,5-triamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-N-methylpyrimidine-2,4,5-triamine has been found to exhibit antitumor, antiviral, and antibacterial activities. 2-N-methylpyrimidine-2,4,5-triamine has also been used as a building block for the synthesis of various biologically active compounds, such as protein kinase inhibitors, antimalarial agents, and antifungal agents. In organic synthesis, 2-N-methylpyrimidine-2,4,5-triamine has been used as a versatile starting material for the synthesis of various nitrogen-containing heterocycles. In material science, 2-N-methylpyrimidine-2,4,5-triamine has been used as a ligand for the synthesis of metal-organic frameworks and coordination polymers.
Propiedades
Número CAS |
1928-68-3 |
|---|---|
Nombre del producto |
2-N-methylpyrimidine-2,4,5-triamine |
Fórmula molecular |
C5H9N5 |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2-N-methylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C5H9N5/c1-8-5-9-2-3(6)4(7)10-5/h2H,6H2,1H3,(H3,7,8,9,10) |
Clave InChI |
HMRJNTFPVKKQKH-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)N)N |
SMILES canónico |
CNC1=NC=C(C(=N1)N)N |
Sinónimos |
2,4,5-Pyrimidinetriamine, N2-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

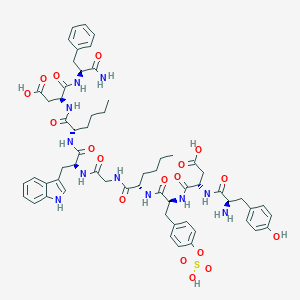
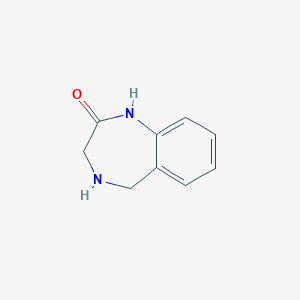
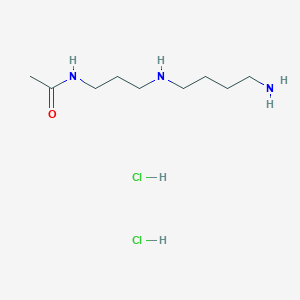
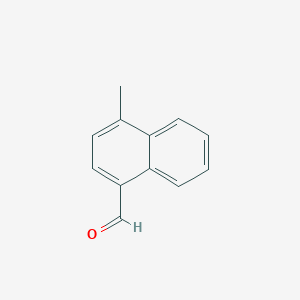
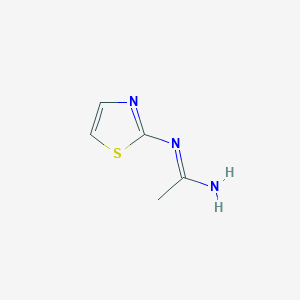




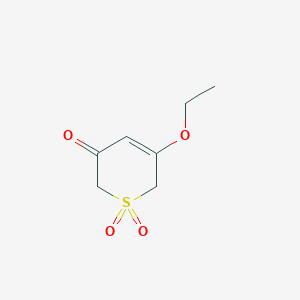
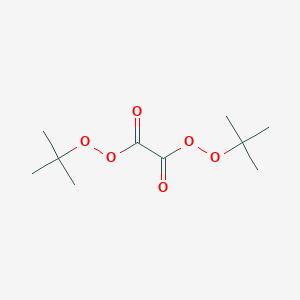
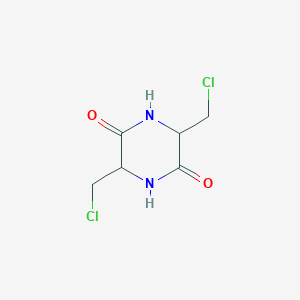
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
